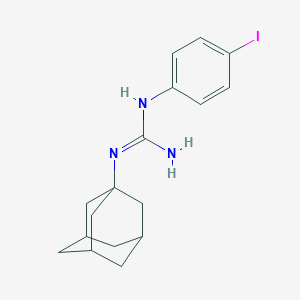
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine, also known as KW-6002, is a highly selective adenosine A2A receptor antagonist. It was first synthesized in 1995 by researchers at Kyowa Hakko Kogyo Co., Ltd. in Japan. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mecanismo De Acción
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are G protein-coupled receptors that are primarily expressed in the brain, but also in other tissues such as the heart, lungs, and immune system. The activation of adenosine A2A receptors has been implicated in various physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine blocks the activation of adenosine A2A receptors, which leads to a reduction in the downstream signaling pathways that are associated with the receptor. This, in turn, leads to the therapeutic effects of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine in various diseases.
Efectos Bioquímicos Y Fisiológicos
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to have several biochemical and physiological effects. In Parkinson's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to improve motor function and reduce the side effects of levodopa. In Huntington's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to reduce the toxicity of mutant huntingtin protein. In cancer, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to inhibit the growth and metastasis of various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine for lab experiments is its high selectivity for adenosine A2A receptors. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or pathways.
One of the limitations of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine for lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent and effective manner.
Direcciones Futuras
There are several future directions for research on 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine. One area of research is to further investigate its potential therapeutic applications in Parkinson's disease, Huntington's disease, and cancer. Another area of research is to develop more effective methods for administering the compound to cells or animals. Finally, there is a need for more studies to investigate the long-term safety and efficacy of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine in humans.
Métodos De Síntesis
The synthesis of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine involves several steps. The starting material is 1-(4-iodophenyl)guanidine, which is reacted with 1-adamantylamine in the presence of a base to form the desired product. The purity of the compound is then improved by recrystallization. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is Parkinson's disease. Adenosine A2A receptors are highly expressed in the basal ganglia, which is the region of the brain that is most affected by Parkinson's disease. 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to improve motor function and reduce the side effects of levodopa, which is the main treatment for Parkinson's disease.
In addition to Parkinson's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has also been studied for its potential therapeutic applications in Huntington's disease and cancer. In Huntington's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to reduce the toxicity of mutant huntingtin protein, which is the underlying cause of the disease. In cancer, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to inhibit the growth and metastasis of various types of cancer cells.
Propiedades
Número CAS |
133985-85-0 |
|---|---|
Nombre del producto |
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine |
Fórmula molecular |
C17H22IN3 |
Peso molecular |
395.28 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-16(19)21-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H3,19,20,21) |
Clave InChI |
BNRDJYCVXAIEIV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=C(C=C4)I |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=C(C=C4)I |
Otros números CAS |
133985-85-0 |
Sinónimos |
1-(4-iodophenyl)-3-(1-adamantyl)guanidine 1-(p-iodophenyl)-3-(1-adamantyl)guanidine I(125)-PIPAG N-(adamant-1-yl)-N'-(4-iodophenyl)guanidine PIPAG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



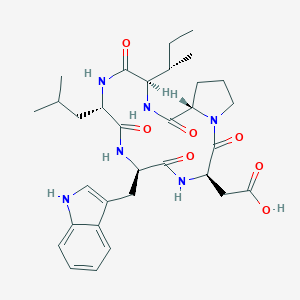
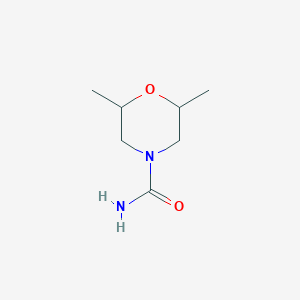
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)
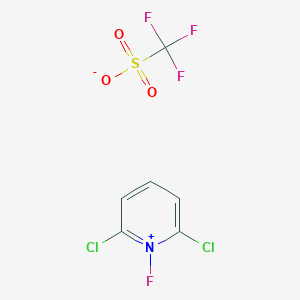
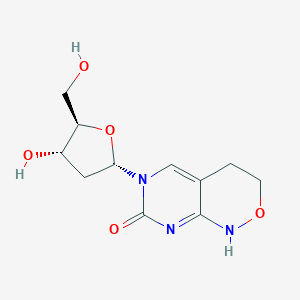
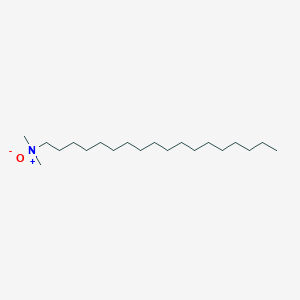
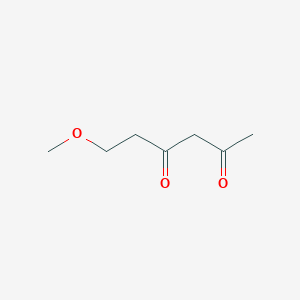
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
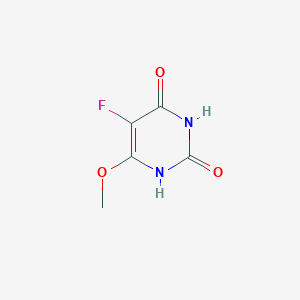
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)
